![molecular formula C11H10O B8680940 6,7-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B8680940.png)
6,7-dihydro-5H-benzo[7]annulen-5-one
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Description
6,7-dihydro-5H-benzo[7]annulen-5-one is a useful research compound. Its molecular formula is C11H10O and its molecular weight is 158.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One of the most notable applications of 6,7-dihydro-5H-benzo annulen-5-one is its role as an anticancer agent. Research indicates that this compound exhibits selective antagonism and degradation of estrogen receptors, making it a candidate for treating estrogen receptor-positive cancers, such as breast cancer.
- Mechanism of Action : The compound functions as a Selective Estrogen Receptor Degrader (SERD), which is crucial for the treatment of hormone-dependent tumors. In preclinical studies, it has been shown to induce apoptosis in cancer cells while sparing normal cells, demonstrating a favorable therapeutic index .
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Case Studies :
- Breast Cancer Models : In xenograft studies involving breast cancer cell lines (e.g., MCF-7), treatment with 6,7-dihydro-5H-benzo annulen-5-one resulted in significant tumor growth inhibition (up to 60% at doses of 20 mg/kg) and substantial apoptosis induction in cancer cells .
- Vascular Disruption : The compound has also been evaluated for its ability to disrupt tumor vasculature, a strategy that enhances the efficacy of chemotherapy by starving tumors of oxygen and nutrients. Studies showed effective inhibition of tubulin polymerization, which is critical for maintaining the structural integrity of cancer cells .
Antimicrobial Properties
Beyond oncology, 6,7-dihydro-5H-benzo annulen-5-one exhibits promising antibacterial activity against multi-drug resistant bacterial strains.
- Research Findings : In vitro studies demonstrated that derivatives of this compound possess strong antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compounds were effective in inhibiting bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthesis and Structural Variations
The synthesis of 6,7-dihydro-5H-benzo annulen-5-one involves various chemical strategies that enhance its bioactivity. Modifications to its structure can lead to derivatives with improved pharmacological profiles.
Derivative | Modification | IC50 (µM) | Activity |
---|---|---|---|
Compound A | Methylation at position 4 | < 5 | Tubulin polymerization inhibitor |
Compound B | Addition of thiazolidine ring | Variable | Anticancer activity against MCF-7 |
Compound C | Substitution with alkyl chains | Enhanced | Antimicrobial efficacy |
Properties
Molecular Formula |
C11H10O |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
7,8-dihydrobenzo[7]annulen-9-one |
InChI |
InChI=1S/C11H10O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1-3,5-7H,4,8H2 |
InChI Key |
WKJSBFXJGZJVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.